2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone

Cytotoxicity Structure-Activity Relationship Cancer Cell Lines

2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone is a synthetic small molecule belonging to the 1,3-disubstituted iminobenzimidazole class. Its core structure features a 2-imino-2,3-dihydro-1H-benzimidazole scaffold with an N-3 ethyl substituent and an N-1 2-oxo-2-(p-tolyl)ethyl group.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B11523036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H19N3O/c1-3-20-15-6-4-5-7-16(15)21(18(20)19)12-17(22)14-10-8-13(2)9-11-14/h4-11,19H,3,12H2,1-2H3
InChIKeyNBGGTZSABUHPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone: Chemical Class and Structural Baseline for Procurement


2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone is a synthetic small molecule belonging to the 1,3-disubstituted iminobenzimidazole class [1]. Its core structure features a 2-imino-2,3-dihydro-1H-benzimidazole scaffold with an N-3 ethyl substituent and an N-1 2-oxo-2-(p-tolyl)ethyl group. This compound class has been identified as a novel cytotoxic chemotype, with structure-activity relationship (SAR) studies demonstrating that hydrophobic substituents are critical for in vitro potency [1]. The compound's molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol .

Why Generic Benzimidazole Substitution Fails for 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone


In-class substitution of 1,3-disubstituted iminobenzimidazoles is not feasible without quantitative justification. Systematic SAR analysis has revealed that minor structural modifications drastically alter cytotoxic potency. For instance, the parent N-methyl compound 1 (ChemBridge 5657657) and its desmethyl analogue 4 showed no cytotoxicity (0% inhibition) in KB cells at 10 µM, whereas replacing the N-3 methyl with an allyl (9d) or benzyl (9e) group resulted in 88% and 96% cell viability inhibition, respectively, at the same concentration [1]. This demonstrates that cytotoxicity within this scaffold is exquisitely sensitive to N-3 substituent identity. Furthermore, the linker length between the iminobenzimidazolium core and the terminal phenyl ring directly governs potency; a three-methylene linker (9f) outperforms shorter or more polar linkers, achieving near-complete cytotoxicity [1]. These steep SAR gradients mean that even seemingly conservative replacements, such as swapping the 4-methylphenyl group for a 4-chlorophenyl group or altering the N-3 alkyl chain, can abolish or invert desired biological effects, making precise structural specification mandatory for research consistency.

Quantitative Differentiation Evidence for 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone vs. Closest Analogs


Cytotoxicity SAR: N-3 Ethyl vs. N-3 Methyl Substitution Defines Potency in Iminobenzimidazole Class

In the foundational SAR study of this chemotype, the N-3 methyl-substituted hit compound 1 (ChemBridge 5657657) was completely inactive against KB cells at 10 µM (0±17% inhibition). In contrast, compounds bearing larger hydrophobic N-3 substituents—specifically allyl (9d) and benzyl (9e)—achieved 88±5% and 96±2% inhibition, respectively, under identical conditions [1]. The target compound's N-3 ethyl substituent occupies an intermediate steric and lipophilic space, offering a distinct SAR probe point. No direct cytotoxicity data for the specific 3-ethyl variant has been reported in this system, but class-level inference places its predicted activity between the inactive N-3 methyl and the highly active N-3 allyl/benzyl analogs, making it valuable for mapping the steric tolerance of the hydrophobic binding pocket.

Cytotoxicity Structure-Activity Relationship Cancer Cell Lines

CXCR3 Antagonism: 4-Methylphenyl vs. 4-Chlorophenyl Substitution Directly Modulates Chemokine Receptor Binding

The 4-chlorophenyl analog of the target compound (CHEMBL440586; CID 703050) has been characterized as a human CXCR3 antagonist. It displaced [125I]-CXCL10 from human CXCR3 expressed in CHO cell membranes with an IC50 of 700 nM and inhibited calcium flux with an IC50 of 3,500 nM [1]. The target compound differs by a single atom substitution (4-methyl vs. 4-chloro on the phenyl ring). This methyl→chloro substitution alters both electronic character (electron-donating methyl vs. electron-withdrawing chloro) and lipophilicity (π values: CH3 = 0.56; Cl = 0.71), parameters known to influence GPCR binding pocket interactions. While direct CXCR3 activity data for the 4-methylphenyl analog are not publicly available, the established SAR of the 4-chlorophenyl analog provides a quantitative benchmark for assessing the electronic and steric contribution of the para-substituent on chemokine receptor engagement.

CXCR3 Antagonist Chemokine Receptor Binding Affinity

N-3 Substituent Impact on LARGE1 Glycosyltransferase Activity: Ethyl vs. Diethylaminoethyl

A structurally related analog featuring an N-3 diethylaminoethyl group in place of the N-3 ethyl group, while retaining the 4-methylphenyl ethanone moiety (BDBM94739), has been tested against the human glycosyltransferase LARGE1. This analog displayed an EC50 of 24,500 nM in a high-throughput screening assay [1]. The target compound's N-3 ethyl group eliminates the basic tertiary amine present in the diethylaminoethyl analog, which is expected to substantially alter both physicochemical properties (logD, pKa) and off-target interaction profiles. This structural distinction is critical because basic amine moieties are common drivers of promiscuous binding to aminergic GPCRs and hERG channels [2]. The N-3 ethyl variant serves as a cleaner probe for target engagement studies where amine-related off-target effects confound interpretation.

Glycosyltransferase LARGE1 Enzyme Inhibition

Linker Geometry and Hydrophobic Pocket Complementarity: 2-Carbon Linker with Terminal 4-Methylphenyl Defines a Distinct SAR Subregion

The Chouha et al. (2018) SAR study established that a hydrophobic moiety connected to the benzimidazole ring by a 2- or 3-carbon linker is required for cytotoxicity. Among the most potent compounds, those with a 2-carbon linker bearing a terminal phenyl ring (9d-f) achieved IC50 values in the 1-2 µM range across KB, HL60, and HCT116 cell lines [1]. The target compound embodies this optimal 2-carbon linker geometry while presenting a 4-methylphenyl terminal group—a substitution pattern not explicitly tested in the original SAR series. The benchmark compound 9f, which differs by lacking the 4-methyl substitution and incorporating a 3-carbon linker, displayed IC50 values of 2.0/1.2 µM (KB), 1.1/1.0 µM (HL60), and 1.5/1.5 µM (HCT116) [1]. The target compound's combination of optimal linker length and para-substituted phenyl ring occupies a unique position in the multidimensional SAR matrix, providing an essential data point for computational modeling and pharmacophore refinement.

Linker SAR Hydrophobic Pocket Iminobenzimidazole

Defined Research Applications for 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone Based on Quantitative Differentiation Evidence


Probing the Steric Boundary of the Hydrophobic Binding Pocket in Iminobenzimidazole Cytotoxicity

The N-3 ethyl substituent of this compound fills a critical gap between inactive N-3 methyl (compound 1, 0% inhibition at 10 µM) and highly active N-3 allyl/benzyl variants (88-96% inhibition at 10 µM) [1]. Researchers can use this compound to map the steric tolerance of the hydrophobic pocket with finer granularity than previously possible. This application is directly supported by the class-level SAR evidence showing a steep activity gradient with increasing N-3 substituent size. Laboratories engaged in iminobenzimidazole lead optimization should prioritize this analog to avoid over-interpolation between the existing methyl and allyl data points.

Completing the CXCR3 Antagonist SAR Pair: 4-Methylphenyl vs. 4-Chlorophenyl Electronic Probe

The 4-chlorophenyl analog (CHEMBL440586) has established a CXCR3 binding benchmark (IC50 = 700 nM displacement; IC50 = 3,500 nM calcium flux) [1]. The 4-methylphenyl analog enables a clean electronic SAR comparison, as the methyl→chloro switch reverses the Hammett σp sign (+0.23 for Cl → -0.17 for CH3) while minimally altering steric bulk. This matched molecular pair is essential for computational chemists building QSAR models or performing Free Energy Perturbation (FEP) calculations to predict CXCR3 antagonist potency as a function of para-substituent electronics.

Low-Polypharmacology Control Probe for Aminergic Off-Target Screening Panels

Compared to the N-3 diethylaminoethyl analog (BDBM94739, EC50 = 24,500 nM for LARGE1) [1], this compound lacks a basic tertiary amine center. This structural difference substantially reduces the risk of binding to aminergic GPCRs, hERG channels, and other proteins sensitive to cationic amphiphiles. In broad-panel selectivity screens, the N-3 ethyl analog serves as a structurally matched negative control, allowing researchers to attribute biological activity specifically to the iminobenzimidazole core rather than to the basic amine appendage. This is a critical tool for deconvoluting target engagement from promiscuous binding in phenotypic screening campaigns.

Computational Pharmacophore Refinement: 2-Carbon Linker with Para-Substituted Phenyl Terminus

The optimal 2-carbon linker length identified by Chouha et al. (compounds 9d-f achieving IC50 values of 1-2 µM across three cancer cell lines) [1] is preserved in this compound, but with a 4-methylphenyl terminus not represented in the original SAR set. Docking and molecular dynamics studies can leverage this unique substitution pattern to refine predictions of shape complementarity and hydrophobic packing within the target binding site. This compound is particularly valuable for pharmacophore model validation, as it tests whether para-substitution is accommodated or rejected by the putative binding pocket—a question unresolved by the existing unsubstituted phenyl and cyclohexyl analogs.

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